8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
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Overview
Description
8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluoro, methylbenzyl, and piperidinyl groups. Key steps may include:
Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 3-methylbenzyl group: This can be done via alkylation reactions using 3-methylbenzyl halides.
Incorporation of the 2-methylpiperidin-1-yl group: This step may involve nucleophilic substitution reactions with 2-methylpiperidine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
8-fluoro-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one: Lacks the piperidinyl and oxoethyl groups.
5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one: Lacks the fluoro group.
Uniqueness
8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
8-fluoro-5-[(3-methylphenyl)methyl]-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-17-6-5-8-19(12-17)14-29-15-22-25(21-13-20(27)9-10-23(21)29)28-31(26(22)33)16-24(32)30-11-4-3-7-18(30)2/h5-6,8-10,12-13,15,18H,3-4,7,11,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEDINJKIJVNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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